molecular formula C18H19N3O2 B13095360 (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone

Cat. No.: B13095360
M. Wt: 309.4 g/mol
InChI Key: GSCFIRWTGDUVNH-UHFFFAOYSA-N
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Description

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone is a complex organic compound that features both a piperazine and a xanthene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone typically involves the following steps:

    Formation of the xanthene moiety: This can be achieved through the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Introduction of the piperazine ring: The xanthene derivative is then reacted with piperazine in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group on the piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of secondary amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

(4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.

    Materials Science: The compound is studied for its potential use in the development of organic semiconductors and fluorescent materials.

    Biology: It is used in biochemical assays to study enzyme interactions and receptor binding.

    Industry: The compound is explored for its use in the synthesis of advanced materials and as a precursor for other complex organic molecules.

Mechanism of Action

The mechanism of action of (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The piperazine ring can form hydrogen bonds and electrostatic interactions with amino acid residues in the active sites of enzymes, while the xanthene moiety can engage in π-π stacking interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanone: is similar to compounds like (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)methanol and (4-Aminopiperazin-1-yl)(9H-xanthen-9-yl)ethanone.

    Unique Features: The presence of both piperazine and xanthene moieties in a single molecule makes it unique compared to other compounds that may only contain one of these functional groups.

Highlighting Uniqueness

The combination of the piperazine and xanthene moieties in this compound provides a unique structural framework that can be exploited for various applications, particularly in drug design and materials science. The ability to undergo multiple types of chemical reactions further enhances its versatility.

Properties

Molecular Formula

C18H19N3O2

Molecular Weight

309.4 g/mol

IUPAC Name

(4-aminopiperazin-1-yl)-(9H-xanthen-9-yl)methanone

InChI

InChI=1S/C18H19N3O2/c19-21-11-9-20(10-12-21)18(22)17-13-5-1-3-7-15(13)23-16-8-4-2-6-14(16)17/h1-8,17H,9-12,19H2

InChI Key

GSCFIRWTGDUVNH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)N

Origin of Product

United States

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